molecular formula C26H16N4O6S3 B2738442 N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 394228-29-6

N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2738442
CAS No.: 394228-29-6
M. Wt: 576.62
InChI Key: TUNXNLUGOCQIIM-UHFFFAOYSA-N
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Description

This compound features a central thiophene-2,5-dicarboxamide core, with each carboxamide nitrogen bonded to a thiazole ring substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group. The thiazole rings contribute to structural rigidity and may participate in hydrogen bonding via the amide linkages. While direct synthesis data for this compound is absent in the provided evidence, analogous derivatives (e.g., ) suggest coupling reactions between thiophene-2,5-dicarboxylic acid derivatives and functionalized thiazole amines as a plausible synthetic route.

Properties

IUPAC Name

2-N,5-N-bis[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O6S3/c31-23(29-25-27-15(9-37-25)13-1-3-17-19(7-13)35-11-33-17)21-5-6-22(39-21)24(32)30-26-28-16(10-38-26)14-2-4-18-20(8-14)36-12-34-18/h1-10H,11-12H2,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNXNLUGOCQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)C(=O)NC5=NC(=CS5)C6=CC7=C(C=C6)OCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene derivatives, followed by their coupling with benzo[d][1,3]dioxole moieties. Key reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to verify the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions: N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) and various alkyl halides. These reactions are usually conducted under inert atmospheres.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often characterized by spectroscopic techniques to confirm their structures.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The compound N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide has shown promising results in various studies:

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of similar structures possess potent cytotoxic effects against cancer cell lines such as HepG2, HCT116, and MCF-7. For instance, related compounds have shown IC50 values as low as 1.54 µM for HCT116 cells, indicating strong anticancer activity compared to standard drugs like doxorubicin .
  • Mechanism of Action : The anticancer mechanisms of these compounds often involve the inhibition of key pathways such as EGFR (Epidermal Growth Factor Receptor) signaling and induction of apoptosis through mitochondrial pathways. Studies have assessed the effects on proteins involved in apoptosis (Bax and Bcl-2) and have utilized molecular docking to understand binding affinities .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiazole and thiophene cores have been documented to exhibit antimicrobial effects against various pathogens. This opens avenues for further exploration into its efficacy against bacterial and fungal infections.

Fluorescent Sensors

The thiophene core in this compound can be leveraged in the development of fluorescent sensors:

  • Metal Ion Detection : Similar thiophene derivatives have been designed to selectively bind metal ions, resulting in significant fluorescence changes. For example, a derivative showed a 300-fold fluorescence enhancement upon binding with indium ions (In³⁺), suggesting potential applications in environmental monitoring and analytical chemistry .

Mechanism of Action

The mechanism by which N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following table compares key structural and physicochemical properties of the target compound with analogs:

Compound Name (Identifier) Substituents on Thiazole Rings Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-(benzo[d][1,3]dioxol-5-yl) C₂₈H₁₈N₄O₆S₃* ~610.7† Amide, thiazole, benzodioxole
N2,N5-bis[4-(4-phenoxyphenyl)thiazol-2-yl] () 4-(4-phenoxyphenyl) C₃₆H₂₄N₄O₄S₃ 688.8 Amide, thiazole, phenoxyphenyl
BA84606 () 4,5-diphenyl C₃₆H₂₄N₄O₂S₃ 640.8 Amide, thiazole, phenyl
BE83544 () 4-nitrophenyl C₂₄H₁₄N₆O₆S₃ 578.6 Amide, thiazole, nitro
BA68387 () 6-ethoxybenzothiazol-2-yl C₂₄H₂₀N₄O₄S₃ 524.6 Amide, benzothiazole, ethoxy

*Calculated based on structural formula; †Estimated using analogous compounds.

  • Electron-Donating vs. Electron-Withdrawing Groups: The benzodioxole group in the target compound is electron-rich, contrasting with electron-withdrawing nitro groups in BE83543.
  • Steric Effects: Bulky substituents like 4-phenoxyphenyl () or diphenyl (BA84606) reduce solubility compared to the benzodioxolyl group, which has a smaller steric profile .

Spectral Characteristics

  • IR Spectroscopy : The target compound’s amide C=O stretches (~1659 cm⁻¹) align with thiophene-2,5-dicarboxamide derivatives (). The absence of C=S bands (~1243–1258 cm⁻¹, ) distinguishes it from thione-containing analogs.
  • NMR : Benzodioxole protons (e.g., OCH₂O at δ ~6.03 ppm, ) and aromatic protons in the thiazole/thiophene regions (δ ~7.75–6.91 ppm) are consistent with related structures .

Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound BA84606 () BE83544 ()
Molecular Weight ~610.7 640.8 578.6
LogP (Predicted) ~3.2 ~5.1 ~2.8
Key Substituent Benzodioxole Diphenyl Nitrophenyl

Table 2: IR Spectral Comparison

Compound C=O Stretch (cm⁻¹) NH Stretch (cm⁻¹) Benzodioxole Bands (cm⁻¹)
Target Compound ~1659 ~3269 ~963 (C-O)
BE83544 () ~1663–1682 ~3150–3319 N/A
Compound 83 () - ~3278–3414 ~6.03 (OCH₂O, NMR)

Q & A

Basic Question: What are the key synthetic strategies for preparing N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A generalized approach includes:

  • Step 1 : Preparation of the thiophene-2,5-dicarboxamide core via condensation of 2-cyanoacetamide with 1,4-dithiane-2,5-diol under acidic conditions .
  • Step 2 : Functionalization of the thiazole rings. For example, 3,4-dimethoxybenzaldehyde can be condensed with aminothiophene intermediates to introduce benzo[d][1,3]dioxol-5-yl substituents .
  • Step 3 : Final coupling of thiazole-thiophene subunits using sodium azide or thioglycolic acid to form the bis-thiazole structure .
    Key Characterization : Confirm intermediate and final structures via IR (C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic proton signals at δ 6.8–7.5 ppm), and mass spectrometry (molecular ion peaks aligned with theoretical values) .

Basic Question: How is the compound characterized to confirm structural integrity and purity?

Answer:

  • Spectroscopic Methods :
    • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, benzodioxole C-O-C at ~1250 cm⁻¹) .
    • NMR : ¹H NMR reveals aromatic proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, benzodioxole protons at δ 6.8–6.9 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and heterocyclic carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S within ±0.4% of calculated values) .

Advanced Question: How can computational methods optimize the compound’s bioactivity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or COX-2 for anti-inflammatory activity). Focus on hydrogen bonding between the dicarboxamide groups and active-site residues .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and stability. For example, the benzodioxole moiety’s electron-rich nature may enhance binding to hydrophobic enzyme pockets .
  • SAR Analysis : Compare docking scores of analogs with varied substituents (e.g., halogen vs. methoxy groups) to identify critical pharmacophoric features .

Advanced Question: How to design experiments to assess the compound’s cytotoxicity and selectivity?

Answer:

  • Cell Lines : Test against human cancer (e.g., MCF-7, HEPG-2) and normal fibroblast (WI-38) cells to evaluate selectivity .
  • Assay Protocol :
    • SRB Assay : Expose cells to 0.1–100 µM compound for 48 hrs. Measure optical density at 565 nm to calculate IC₅₀ values .
    • Control : Include CHS-828 (a known antitumor agent) and vehicle (0.5% DMSO) to validate assay conditions .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis vs. necrosis .

Advanced Question: How to resolve contradictions in biological data between structural analogs?

Answer:

  • Case Study : If analog D5 (bis-benzodioxol) shows higher anti-inflammatory activity than D4 (mono-benzodioxol), investigate:
    • Steric Effects : Molecular dynamics simulations to compare binding poses in inflammatory targets (e.g., COX-2) .
    • Solubility : Measure logP values; higher lipophilicity in D5 may enhance membrane permeability .
    • Metabolic Stability : Use liver microsome assays to compare degradation rates. D5’s symmetrical structure may resist enzymatic cleavage .
  • Validation : Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize experimental variability .

Basic Question: What in vitro models are suitable for evaluating antimicrobial activity?

Answer:

  • Bacterial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) .
  • Protocol :
    • Broth Microdilution : Determine MIC values (0.5–128 µg/mL) in Mueller-Hinton broth .
    • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hrs .
  • Controls : Use ciprofloxacin (for bacteria) and amphotericin B (for fungi) .

Advanced Question: How to establish structure-activity relationships (SAR) for this compound?

Answer:

  • Variation of Substituents : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -NO₂) on benzodioxole to modulate electron density .
    • Bulky tert-butyl groups on thiazole to assess steric effects on target binding .
  • Biological Testing : Compare IC₅₀/MIC values across analogs. For example, tert-butyl analogs may show enhanced antibacterial activity due to hydrophobic interactions .
  • Statistical Analysis : Use QSAR models (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Advanced Question: What strategies mitigate synthetic challenges in forming the bis-thiazole scaffold?

Answer:

  • Optimized Conditions :
    • Use dry THF and inert atmosphere to prevent hydrolysis of intermediates .
    • Catalytic piperidine (0.5 mL) in 1,4-dioxane improves cyclization efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Recrystallize final products from 1,4-dioxane .
  • Troubleshooting : If yields drop below 40%, verify stoichiometry of sodium azide in [3+2] cycloadditions .

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